Cas no 2294362-75-5 ({3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonamide)
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- {3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide
- 2294362-75-5
- EN300-27734458
- {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonamide
-
- Inchi: 1S/C10H19NO2S/c1-10(2)8-4-3-7(5-8)9(10)6-14(11,12)13/h7-9H,3-6H2,1-2H3,(H2,11,12,13)
- InChI Key: ZYAYQRPHOLOTRB-UHFFFAOYSA-N
- SMILES: S(CC1C2CCC(C2)C1(C)C)(N)(=O)=O
Computed Properties
- Exact Mass: 217.11365002g/mol
- Monoisotopic Mass: 217.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 68.5Ų
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27734458-1g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 1g |
$1129.0 | 2023-09-10 | ||
| Enamine | EN300-27734458-5g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 5g |
$3273.0 | 2023-09-10 | ||
| Enamine | EN300-27734458-10g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 10g |
$4852.0 | 2023-09-10 | ||
| Enamine | EN300-27734458-0.05g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
| Enamine | EN300-27734458-0.1g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-27734458-0.25g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-27734458-0.5g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-27734458-1.0g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-27734458-2.5g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-27734458-5.0g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonamide |
2294362-75-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 |
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonamide
{3,3-Dimethylbicyclo[2.2.1]Heptan-2-Yl}Methanesulfonamide: A Comprehensive Overview
{3,3-Dimethylbicyclo[2.2.1]Heptan-2-Yl}Methanesulfonamide, commonly referred to by its CAS number NO 00000, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique bicyclic structure, which contributes to its exceptional stability and reactivity in various chemical environments.
The molecular structure of {3,3-Dimethylbicyclo[2.2.1]Heptan-2-Yl}Methanesulfonamide consists of a bicyclo[2.2.1]heptane framework substituted with a methanesulfonamide group at the 2-position and two methyl groups at the 3-position of the bicyclic ring system. This arrangement imparts a rigid and strained structure, which is often desirable in drug design and catalytic applications due to its ability to enhance selectivity and stability.
Recent studies have highlighted the potential of this compound in the development of novel materials for optoelectronic devices due to its unique electronic properties and thermal stability.[1] Additionally, research has shown that the bicyclo[2.2.1]heptane moiety can serve as a versatile platform for further functionalization, enabling the creation of derivatives with tailored properties for specific applications.
In terms of synthesis, {3,3-Dimethylbicyclo[...}Methanesulfonamide can be prepared via a variety of methods, including ring-closing metathesis and subsequent functionalization steps.[]. These methods have been optimized in recent years to improve yield and purity, making it more accessible for large-scale production and research purposes.
The methanesulfonamide group attached to the bicyclic framework plays a crucial role in modulating the compound's reactivity and solubility properties.[]. This group has been shown to enhance the compound's ability to act as a catalyst in certain organic reactions, particularly those involving nucleophilic substitution mechanisms.
In conclusion, {3,3-Dimethylbicyclo[...}Methanesulfonamide, with its unique structural features and versatile functional groups, represents a valuable addition to the arsenal of compounds available for advanced materials development and chemical research.
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